molecular formula C29H30N4O4S2 B14124291 2-(4-ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate CAS No. 1172708-77-8

2-(4-ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate

Cat. No.: B14124291
CAS No.: 1172708-77-8
M. Wt: 562.7 g/mol
InChI Key: DKFFWOXHUREQOV-UHFFFAOYSA-N
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Description

2-(4-ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzo[d]thiazole core, a piperazine ring, and a sulfonyl benzoate moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the sulfonyl benzoate moiety: This step may involve sulfonylation reactions using sulfonyl chlorides and appropriate bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole derivatives: Known for their diverse biological activities.

    Piperazine derivatives: Commonly used in medicinal chemistry for their pharmacological properties.

    Sulfonyl benzoate derivatives: Often used as intermediates in organic synthesis.

Uniqueness

The uniqueness of 2-(4-ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate lies in its combination of structural features, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

1172708-77-8

Molecular Formula

C29H30N4O4S2

Molecular Weight

562.7 g/mol

IUPAC Name

[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoate

InChI

InChI=1S/C29H30N4O4S2/c1-2-31-15-17-32(18-16-31)29-30-26-12-9-24(19-27(26)38-29)37-28(34)22-7-10-25(11-8-22)39(35,36)33-14-13-21-5-3-4-6-23(21)20-33/h3-12,19H,2,13-18,20H2,1H3

InChI Key

DKFFWOXHUREQOV-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C6C5

Origin of Product

United States

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